molecular formula C2H4N4O2S B2622100 1H-1,2,3-triazole-5-sulfonamide CAS No. 1935955-30-8

1H-1,2,3-triazole-5-sulfonamide

Cat. No.: B2622100
CAS No.: 1935955-30-8
M. Wt: 148.14
InChI Key: WAIIVJKIXMLKTR-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-5-sulfonamide (CAS 1935955-30-8) is a high-purity, versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a sulfonamide group attached directly to a 1,2,3-triazole ring, a combination that creates a valuable pharmacophore. Its primary research application lies in the design and synthesis of novel carbonic anhydrase (CA) inhibitors . The sulfonamide group acts as a zinc-binding function, crucial for binding to the active site of carbonic anhydrase enzymes . When used as a building block, the 1,2,3-triazole ring serves as a stable, rigid linker that can participate in hydrogen bonding and π-stacking interactions with enzyme amino acid residues, improving the affinity and selectivity of the resulting inhibitors for specific CA isoforms . Recent scientific studies highlight its utility in creating molecular hybrids that demonstrate potent inhibitory activity against physiologically critical human carbonic anhydrase isoforms, including the tumor-associated hCA IX and hCA XII . These isoforms are overexpressed in hypoxic tumors, such as those in brain, breast, and colon cancers, and their inhibition is a promising strategy for developing anticancer agents with a novel mechanism of action . Furthermore, derivatives incorporating this scaffold have shown promising in vitro cytotoxic activity against various human cancer cell lines, including HepG-2 (liver) and MCF-7 (breast), and have also been investigated as inhibitors of VEGFR-2, another key anticancer target . Researchers value this compound for constructing complex molecules via efficient click chemistry reactions, enabling the rapid development of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H2,3,7,8)(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIIVJKIXMLKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1h 1,2,3 Triazole 5 Sulfonamide

Regioselective Synthesis of the 1,2,3-Triazole Core

The regioselective synthesis of 1,2,3-triazoles is crucial for controlling the final product's properties and biological activity. Different methods provide access to specific regioisomers, primarily 1,4-disubstituted and 1,5-disubstituted triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The CuAAC reaction is widely utilized due to its reliability, mild reaction conditions, and high yields. For instance, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized using CuSO₄·5H₂O and sodium ascorbate (B8700270) in a mixture of tBuOH and water at 60 °C.

The synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC presents unique challenges due to the electron-deficient nature of sulfonyl azides, which can lead to the formation of N-acyl sulfonamides as byproducts. However, careful control of reaction conditions, including the choice of ligands and temperature, can selectively yield the desired 1-sulfonyl-1,2,3-triazoles.

The choice of the copper catalyst is critical for the efficiency and selectivity of the CuAAC reaction. While Cu(I) is the active catalytic species, Cu(II) sources like copper(II) sulfate (B86663) (CuSO₄) are often used in conjunction with a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ. This approach avoids the need to handle potentially unstable Cu(I) salts.

Recent advancements have explored the use of various catalytic systems to improve the reaction's scope and sustainability. Copper nanoparticles (CuNPs) have emerged as a reusable and eco-friendly catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles. For example, CuNPs immobilized on a functionalized zeolite have been shown to be effective and can be easily separated from the reaction mixture using an external magnet for reuse. Another approach involves the use of a stable copper(I) phenylacetylide complex, which can catalyze the CuAAC reaction with as little as 0.5 mg/mmol of the complex without the need for additional additives.

Ligands also play a significant role in modulating the catalytic activity and selectivity. For the synthesis of 1-sulfonyl-1,2,3-triazoles, ligands such as 2,6-lutidine and copper(I) thiophene-2-carboxylate (B1233283) (CuTC) have been found to be effective in preventing the formation of unwanted byproducts. Sulfur-donating ligands, in general, have shown promise in promoting the selective formation of 1-sulfonyl triazoles.

Table 1: Comparison of Catalytic Systems for CuAAC
Catalyst SystemKey FeaturesExample ApplicationReference
CuSO₄·5H₂O / Sodium AscorbateIn situ generation of Cu(I); common and inexpensive.Synthesis of 1,2,3-triazole-linked sulfonamides.
Copper Nanoparticles (CuNPs)Heterogeneous, reusable, and environmentally friendly.Synthesis of 1,4-disubstituted 1,2,3-triazoles.
Copper(I) PhenylacetylideHighly active, requires low catalyst loading.Synthesis of a library of 1,2,3-triazoles.
CuI / 2,6-LutidineControls selectivity in the synthesis of N-sulfonyl-1,2,3-triazoles.Selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles.
Copper(I) thiophene-2-carboxylate (CuTC)Effective under both anhydrous and aqueous conditions for sulfonyl azides.Synthesis of 1-sulfonyl-1,2,3-triazoles at room temperature.

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic methods for 1,2,3-triazoles. Water has been successfully employed as a solvent for the CuAAC reaction, often leading to high yields and simplified purification procedures. The use of aqueous media is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. For instance, the synthesis of novel 1H-1,2,3-triazole analogs has been achieved in good yields using a THF:H₂O mixture.

Ultrasound irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. The application of ultrasound in the synthesis of 1,2,3-triazoles has been shown to be highly effective, particularly in aqueous media. The combination of ultrasound and a copper catalyst can dramatically decrease reaction times for the synthesis of 1,4-disubstituted 1,2,3-triazoles. A one-pot, four-component reaction under ultrasound irradiation using a supported Cu(II) catalyst in water has been developed for the green and efficient synthesis of sulfonamide-1,2,3-triazoles.

Table 2: Green Chemistry Approaches in 1,2,3-Triazole Synthesis
ApproachSolvent/ConditionAdvantagesReference
Aqueous MediumWater, THF:H₂OEnvironmentally friendly, low cost, simplified workup.
Ultrasound AssistanceAqueous or organic solventsReduced reaction times, increased yields, energy efficiency.
Heterogeneous CatalysisVarious solventsEasy catalyst separation and reuse.

Classical and Thermal Cycloaddition Routes for 1,2,3-Triazole Formation

The classical Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne that typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. Due to the lack of regioselectivity and harsh reaction conditions, this method has been largely superseded by catalyzed approaches for many applications. However, for certain substrates, thermal cycloaddition can still be a viable synthetic route. The reaction of an arylacetylene with an azide in hot water can lead to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles in high yields.

Multicomponent Reactions (MCRs) for Direct Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the direct synthesis of the 1,2,3-triazole scaffold.

One such strategy involves a one-pot, three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne, catalyzed by a copper(I) complex, to furnish 1,4-disubstituted 1,2,3-triazoles. Another example is a mild, metal-free MCR for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. A one-pot, four-component tandem reaction has also been reported for the synthesis of sulfonamide-1,2,3-triazoles under the cooperative effect of ultrasound irradiation and a copper catalyst.

Palladium-Catalyzed Methods for 1H-1,2,3-Triazole Synthesis

Palladium catalysis offers alternative and complementary methods for the synthesis and functionalization of 1,2,3-triazoles. Palladium(II) acetate, in combination with a phosphine (B1218219) ligand, can effectively catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, providing access to fully substituted triazoles with well-defined regiochemistry. This method allows for the introduction of aryl groups at the C-5 position of the triazole ring.

Palladium catalysts have also been employed in the synthesis of the triazole ring itself. For example, the coupling of an azide with an alkenyl halide under palladium catalysis can lead to the formation of 1,2,3-triazoles. Additionally, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl substituents onto a pre-formed 1H-1,2,3-triazole core, demonstrating the versatility of palladium catalysis in diversifying triazole structures.

Functionalization and Derivatization Strategies for 1H-1,2,3-triazole-5-sulfonamide Analogues

The chemical pliability of the this compound core allows for systematic modifications at multiple sites. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and optimizing the therapeutic potential of this class of compounds. The primary approaches involve alterations to the sulfonamide moiety, functionalization of the triazole ring, and conjugation with other bioactive molecules.

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often acting as a key zinc-binding group in various enzyme inhibitors. researchgate.net Modifications to this moiety can significantly influence the compound's potency and selectivity. Common strategies include N-alkylation and the synthesis of diversely substituted sulfamoyl derivatives.

One prominent modification is the N-alkylation of the sulfonamide nitrogen. For instance, hybrid structures containing N-methyl-toluenesulfonamide groups have been synthesized. bohrium.com This is often achieved through a multi-step process that begins with a precursor like N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide, which can then be used in subsequent reactions, such as click chemistry, to generate the final triazole hybrids. nih.gov

Furthermore, research has explored the synthesis of various substituted sulfamoyl groups to modulate biological activity. The synthesis of novel sulfonamide derivatives of trimetazidine, for example, involves reacting the parent molecule with different sulfonyl chlorides (e.g., methylsulfonyl chloride, phenylsulfonyl chloride) to yield products like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. mdpi.com This highlights a common strategy where the primary sulfonamide is replaced with a secondary or tertiary sulfonamide to fine-tune the molecule's properties.

Table 1: Examples of Modifications on the Sulfonamide Moiety

Starting Material/PrecursorModification StrategyResulting Sulfonamide DerivativeReference(s)
N,4-dimethylanilineN-propargylation and sulfonylationN,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide nih.gov
TrimetazidineReaction with sulfonyl chlorides1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine mdpi.com
4-azidobenzenesulfonamideUnmodified primary sulfonamideUsed as a core building block in click reactions nih.gov

The 1,2,3-triazole ring is more than a simple scaffold; it often serves as a stable and rigid linker connecting the core sulfonamide to other chemical entities. researchgate.netnih.gov Its formation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely adopted method for creating 1,4-disubstituted triazole derivatives. nih.govacs.org This reaction's reliability and compatibility with numerous functional groups make it ideal for generating large libraries of hybrid molecules. acs.org

Triazole-Linked Hybrids: The CuAAC reaction is the principal method for creating "triazole-linked hybrids." This strategy involves reacting a terminal alkyne with an azide to form the triazole ring, which then links two distinct molecular fragments. mdpi.com For example, an azide-bearing benzenesulfonamide (B165840) can be "clicked" with a terminal alkyne attached to another pharmacophore, resulting in a hybrid molecule where the triazole acts as a covalent bridge. nih.govnih.gov This modular approach allows for the combination of different bioactive components to potentially achieve synergistic or novel biological effects. researchgate.net

Click Tailing Approach: A more advanced, multicomponent strategy known as the "click-tail" approach has been developed for the efficient synthesis of 1,2,3-triazole sulfonamides. researchgate.net This method allows for the rapid and clean assembly of these complex molecules, often in water and under microwave irradiation, demonstrating a green chemistry approach. researchgate.net The "click-tail" strategy streamlines the synthetic process, making it a powerful tool for generating diverse libraries of sulfonamide derivatives. researchgate.net

Substitutions can also be introduced at various positions of the triazole ring to fine-tune the molecule's properties. The C-4 and C-5 positions are common sites for introducing different aromatic scaffolds or functional groups like esters, carboxylic acids, and amides, further expanding the chemical diversity of the compound library. researchgate.net

Table 2: Substitution and Linker Strategies on the Triazole Ring

StrategyDescriptionKey ReactantsResulting StructureReference(s)
Triazole-Linked Hybrids (CuAAC) Copper(I)-catalyzed cycloaddition to link two molecular fragments.Terminal alkyne and an azide (e.g., 4-azidobenzenesulfonamide).1,4-disubstituted 1,2,3-triazole linking a sulfonamide and another scaffold. nih.govnih.govnih.gov
Click Tailing Approach A multicomponent reaction for the rapid synthesis of 1,2,3-triazole sulfonamides.N-propargyl saccharin, sodium azide, benzyl (B1604629) chloride, primary amine.1,4-disubstituted 1,2,3-triazole-sulfonamides. researchgate.netresearchgate.net
Regioselective Synthesis Reaction of β-carbonyl phosphonates and azides to form highly substituted triazoles.α-Substituted-β-ketophosphonate and an azide in the presence of Cs₂CO₃.1,4,5-trisubstituted 1,2,3-triazoles. acs.org

A key derivatization strategy involves conjugating the this compound core with other biologically relevant chemical scaffolds. This molecular hybridization aims to create multifunctional molecules with enhanced biological activity or novel mechanisms of action. The triazole ring, typically formed via click chemistry, serves as the ideal linker for this purpose. researchgate.net

Indole (B1671886) Conjugates: The indole nucleus is a privileged scaffold in medicinal chemistry. Hybrid molecules linking a triazino[5,6-b]indole moiety to a benzenesulfonamide through a 1,2,3-triazole linker have been synthesized. nih.gov The synthesis involves a CuAAC reaction between a propargylated triazino[5,6-b]indole intermediate and 4-azidobenzenesulfonamide. nih.gov This approach has yielded potent inhibitors of enzymes like carbonic anhydrase. nih.gov

Pyridine (B92270) Conjugates: The pyridine ring is another important heterocycle incorporated into drug candidates. Novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives bearing N-heterocycle moieties, including pyridine, have been developed. researchgate.net For example, a compound containing an S-(2-pyridyl)thiomethyl moiety attached to the triazole was synthesized using alkyne/azide click chemistry. researchgate.net The synthesis of pyridine-containing triazoles often involves reacting a pyridine-bearing alkyne with an azide derivative.

Glycoside Conjugates: Glycosylation, the attachment of sugar moieties, is a strategy used to improve a compound's solubility, bioavailability, and pharmacokinetic profile. nih.gov The synthesis of sulfonamide-triazole-glycoside hybrids is readily achieved via click chemistry. nih.govmdpi.com Typically, an alkyne-functionalized sugar is reacted with an azide-bearing sulfonamide, such as 4-azido-benzenesulfonamide, to produce the final glycoside conjugate. nih.govresearchgate.net These hybrids, such as those incorporating acetylated glycosides, have demonstrated promising cytotoxic activity against various cancer cell lines. nih.govdntb.gov.ua

Table 3: Introduction of Diverse Chemical Scaffolds

ScaffoldLinker StrategyExample PrecursorsResulting Hybrid ClassReference(s)
Indole 1,2,3-Triazole (via CuAAC)Propargylated triazino[5,6-b]indole and 4-azidobenzenesulfonamide.Triazino[5,6-b]indole-benzenesulfonamide hybrids. nih.gov
Pyridine 1,2,3-Triazole (via CuAAC)Alkyne with S-(2-pyridyl)thiomethyl moiety and 4-azidobenzenesulfonamide.N-heterocycle-1,2,3-triazolylsulfonamides. researchgate.net
Glycoside 1,2,3-Triazole (via CuAAC)Alkyne-functionalized sugar and 4-azido-benzenesulfonamide.Sulfonamide-triazole-glycoside hybrids. nih.govmdpi.comresearchgate.netdntb.gov.ua

Computational and Theoretical Investigations of 1h 1,2,3 Triazole 5 Sulfonamide and Its Analogues

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a detailed picture of conformational changes and interactions with the surrounding environment. nih.govnih.govmdpi.com

Conformational analysis is critical for understanding the three-dimensional shapes that a molecule can adopt. nih.govnih.gov For flexible molecules like 1H-1,2,3-triazole-5-sulfonamide, which has rotatable bonds between the triazole ring and the sulfonamide group, multiple conformations are possible. Theoretical studies on related 1,5-substituted 1,2,3-triazole amino acids have revealed a high degree of structural diversity, identifying as many as nine stable conformers with closely spaced relative energies. nih.govkaust.edu.sa This suggests that such molecules can coexist in solution as a mixture of different shapes, including those that favor turns, helices, or extended zig-zag structures. nih.govkaust.edu.sakaust.edu.sa In contrast, 1,4-substituted triazoles tend to have fewer stable conformers. nih.govkaust.edu.sakaust.edu.sa MD simulations can be used to explore the conformational landscape, calculate the radius of gyration to understand the compactness of the ligand-protein complex, and identify the most populated and energetically favorable conformations. nih.gov

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are well-suited to model these effects by explicitly including solvent molecules (such as water) in the simulation box. nih.govrsc.org Studies on triazole derivatives have evaluated molecular conformations in the gas phase and in various solutions, such as water and acidic media, to understand how intermolecular interactions affect stability. nih.gov The presence of intermolecular hydrogen bonds with solvent molecules can stabilize certain conformations over others. nih.gov Quantum chemical calculations can also incorporate solvent effects using different theoretical models. nih.govkaust.edu.sa These computational approaches have demonstrated that for some triazoles, a particular tautomer may be more stable in the gas phase, while the other becomes more stable in solution due to differences in polarity and solvation energies. acs.org

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex. tandfonline.comtandfonline.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.gov

For analogues of this compound, molecular docking has been extensively applied, particularly in the study of enzyme inhibitors. tandfonline.comtandfonline.comnih.govekb.eg A primary target for these compounds is the metalloenzyme family of carbonic anhydrases (CAs). tandfonline.comtandfonline.comnih.govekb.eg Docking studies consistently show that the sulfonamide moiety is a critical pharmacophore that interacts with the Zn²⁺ ion in the active site of CA enzymes. ekb.eg

Beyond this key interaction, the triazole ring and its substituents form additional hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, which determine the compound's potency and selectivity for different CA isoforms (e.g., hCA I, II, IX, and XII). nih.govekb.eg For instance, studies have identified interactions with residues such as Gln92, His94, Thr200, and Val130. nih.gov Similarly, docking of triazole-sulfonamide derivatives into the active site of aromatase, another important drug target, revealed crucial hydrogen bonds with residues like Met374 and Ser478, along with hydrophobic and π-π stacking interactions. elsevierpure.comnih.gov These detailed interaction profiles help rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. elsevierpure.comnih.gov

Table 2: Summary of Molecular Docking Studies on Triazole-Sulfonamide Analogues This table compiles findings from various studies on analogues to illustrate common interaction patterns.

Compound Series Target Protein Key Interacting Residues Observed Interactions Docking Score (Example) Reference
Benzenesulfonamide-1,2,3-triazoles hCA I Gln92, His119, Thr199, His200 Sulfonamide-Zn²⁺ coordination, H-bonds -5.13 kcal/mol (cpd 9c) tandfonline.comtandfonline.comnih.govresearchgate.net
Benzenesulfonamide-1,2,3-triazoles hCA II - Sulfonamide-Zn²⁺ coordination, H-bonds -5.32 kcal/mol (cpd 9h) tandfonline.comtandfonline.comnih.govresearchgate.net
Triazole-benzenesulfonamide hybrids hCA IX, hCA XII Gln92, Val130, Leu199, Thr200 Sulfonamide-Zn²⁺ coordination, H-bonds, hydrophobic interactions -6.9 to -5.5 kcal/mol ekb.eg
Triazole-benzenesulfonamide derivatives hCA IX Gln92, Thr200, Asn66, His68, His94 Sulfonamide-Zn²⁺ coordination, H-bonds, Pi-Pi stacking -9.2 kcal/mol (cpd 27) nih.gov

Prediction of Binding Modes and Affinities with Enzyme Active Sites

Molecular docking is a principal computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme. This method calculates a binding affinity or score, which estimates the strength of the interaction. Studies on 1,2,3-triazole sulfonamide analogues have frequently employed this technique to elucidate their inhibitory mechanisms against various enzymes.

For instance, a series of 1,4-disubstituted-1,2,3-triazoles containing a sulfonamide moiety were evaluated as aromatase inhibitors. Molecular docking simulations revealed that these compounds could fit snugly within the enzyme's active site. nih.gov One of the most potent compounds in the series demonstrated a strong binding affinity, which was attributed to its specific orientation and interactions with key residues. nih.gov

In another study focusing on carbonic anhydrase (CA) enzymes, which are significant targets for various therapies, 1,2,3-triazole-linked sulfonamide hybrids were designed and evaluated. The in silico docking of these compounds into different human carbonic anhydrase (hCA) isoforms provided a rationale for their observed inhibitory activities. nih.gov For example, compound 6i from one study was identified as a highly potent inhibitor of hCA II, a finding supported by its low inhibition constant (Ki) and favorable docking score. nih.gov Similarly, computational studies on triazole benzene (B151609) sulfonamide derivatives against hCA IX, a tumor-associated isoform, predicted strong binding affinities, with one compound showing a predicted Ki value of 0.07 nM. researchgate.net

The binding affinities of these compounds are often quantified using metrics like IC₅₀ values (the concentration required to inhibit 50% of enzyme activity), Ki values (inhibition constant), or docking scores (in kcal/mol). These values allow for a quantitative comparison of the potential efficacy of different analogues.

Compound/AnalogueTarget EnzymePredicted Binding Affinity/ActivityReference
1,4-disubstituted-1,2,3-triazole-benzene-sulfonamide (Compound 34 )AromataseIC₅₀ = 0.2 µM nih.gov
1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide (Compound 6i )hCA IIKᵢ = 7.7 nM nih.gov
1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide (Compound 6i )hCA IXKᵢ = 34.9 nM nih.gov
Designed triazole benzene sulfonamide (Compound 27 )hCA IXPredicted Kᵢ = 0.07 nM; Binding Energy = -9.2 Kcal/mol researchgate.net
Sulfonamide-1,2,3-triazole-glycoside (Compound 9 )VEGFR-2IC₅₀ = 0.38 µM nih.gov
Sulfonamide-1,2,3-triazole-glycoside (Compound 9 )hCA IXIC₅₀ = 40 nM nih.gov
Sulfonamide-1,2,3-triazole-glycoside (Compound 9 )hCA XIIIC₅₀ = 3.2 nM nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand within an enzyme's active site is governed by a network of intermolecular interactions. Computational models are crucial for identifying these key interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

In the case of 1,2,3-triazole sulfonamides targeting the aromatase enzyme, docking studies showed that the most potent compounds formed critical hydrogen bonds with the amino acid residues Met374 and Ser478. nih.gov Beyond hydrogen bonding, the interactions were further stabilized by hydrophobic and π-π stacking interactions with other residues in the active site. nih.gov

Molecular dynamics simulations of a designed triazole benzene sulfonamide in the active site of hCA IX revealed stable hydrophobic and hydrophilic interactions, confirming a stable binding mode. researchgate.net These simulations provide a dynamic view of the interactions over time, reinforcing the predictions from static docking models.

Compound/AnalogueTarget EnzymeKey Intermolecular InteractionsInteracting Residues (if specified)Reference
1,4-disubstituted-1,2,3-triazole-sulfonamide (Compound 34 )AromataseHydrogen bonding, hydrophobic interactions, π-π stackingMet374, Ser478 nih.gov
1,2,3-triazole-containing disulfoneDHPSHydrogen bonding, Pi-interactionsArg254, Ser221, Pro69, Lys220 mdpi.com
1,2,3-triazole-linked sulfonamidesCarbonic AnhydrasesHydrogen bonding, π-stacking interactionsNot specified nih.gov
Designed triazole benzene sulfonamide (Compound 27 )hCA IXHydrophobic and hydrophilic interactions, Hydrogen bondingGln92, Thr200, Asn66, His68 researchgate.net
N-ethyl toluene-4-sulfonamide (Analogue 8a )DNAElectrostatic and non-electrostatic contributionsNot applicable mdpi.com

In Silico Prediction of Reactivity and Selectivity Profiles

Beyond predicting binding, computational methods are used to forecast the reactivity and isoform selectivity of drug candidates. Selectivity is particularly important for minimizing off-target effects. For inhibitors of carbonic anhydrase, for example, it is often desirable to selectively target tumor-associated isoforms (like hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II). nih.govnih.gov

Studies on 1,2,3-triazole-linked sulfonamides have demonstrated the power of in silico methods to predict such selectivity. By calculating the binding affinities for different CA isoforms, researchers can identify compounds with a preferential inhibitory profile. For instance, compound 6i showed high potency for hCA II but was less active against hCA I and hCA XIII, indicating a degree of selectivity. nih.gov Similarly, other studies have successfully designed analogues with high selectivity for hCA IX and XII over other isoforms. nih.govnih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also performed to evaluate the drug-likeness of novel compounds. tandfonline.comnih.gov These predictions assess physicochemical properties like lipophilicity and solubility, which influence a molecule's behavior and reactivity in a biological system. bohrium.com By filtering out compounds with predicted poor ADME profiles or high toxicity, researchers can focus synthetic efforts on the most promising candidates. For example, in silico ADME screening of certain new 1,2,3-triazole sulfonamide hybrids showed that they adhered to established criteria for drug-like substances, such as Lipinski's rule of five, suggesting good potential for oral absorption. tandfonline.comnih.govbohrium.com

Biological Activity Profiling and Molecular Mechanistic Elucidation of 1h 1,2,3 Triazole 5 Sulfonamide Derivatives

Enzyme Inhibition Studies: Focus on Molecular Mechanisms and Isoform Selectivity

Carbonic Anhydrase (CA) Inhibition: Investigations of Isoforms hCA I, II, IX, and XIII

Derivatives of 1H-1,2,3-triazole-5-sulfonamide have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes play critical roles in various physiological processes, and their dysregulation is associated with several diseases. The focus of many studies has been on the cytosolic isoforms hCA I and II, and the tumor-associated isoform hCA IX, as well as hCA XIII. nih.gov

A series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids demonstrated potent inhibition against hCA II and hCA IX, with inhibition constants (Kᵢ) in the low to medium nanomolar range. nih.gov Specifically, Kᵢ values against hCA II and hCA IX were found to be between 7.7 nM and 41.3 nM. nih.gov In contrast, these compounds showed higher Kᵢ values, indicating weaker inhibition, against hCA I and hCA XIII. nih.gov Another study on sulphonylated 1,2,3-triazole incorporated benzenesulphonamides reported Kᵢ values ranging from 16.4 to 66.0 nM against the tumor-associated isoform hCA IX. nih.gov Many of the four-substituted benzenesulphonamides in this study also displayed low nanomolar inhibition against hCA II. nih.gov

Table 1: Inhibition Constants (Kᵢ) of 1,2,3-Triazole-Sulfonamide Derivatives against hCA Isoforms

Compound Class hCA I (Kᵢ) hCA II (Kᵢ) hCA IX (Kᵢ) hCA XIII (Kᵢ)
1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids Higher Kᵢ values 7.7 nM - 41.3 nM 7.7 nM - 41.3 nM Higher Kᵢ values
Sulphonylated 1,2,3-triazole incorporated benzenesulphonamides Weakly inhibited Low nanomolar inhibition 16.4 nM - 66.0 nM Not Reported

Data sourced from multiple studies. nih.govnih.gov

The primary mechanism of action for these sulfonamide derivatives as CA inhibitors is the interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) in the enzyme's active site. nih.govmdpi.com The deprotonated sulfonamide group coordinates to the zinc ion, mimicking the transition state of the physiological substrate, carbon dioxide. mdpi.com This interaction is a hallmark of classical CA inhibitors. The 1,2,3-triazole ring and other appended chemical groups contribute to the binding affinity and isoform selectivity by forming additional interactions with amino acid residues in the active site cavity. nih.govnih.gov These can include hydrogen bonds and van der Waals forces with residues in both the hydrophilic and hydrophobic regions of the active site. mdpi.com

Inhibition of Other Enzyme Targets (e.g., Dihydropteroate (B1496061) Synthase)

While the primary focus has been on carbonic anhydrases, the structural motif of this compound suggests potential for inhibition of other enzymes. For instance, sulfonamides are a known class of inhibitors for dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. The structural similarities between the p-aminobenzoic acid (PABA) substrate of DHPS and the sulfonamide scaffold allow these compounds to act as competitive inhibitors. Although specific studies on this compound derivatives against DHPS are not extensively detailed in the provided context, the general principle of sulfonamide-based enzyme inhibition supports this possibility.

Evaluation of Enzyme Activity Modulation at a Molecular Level

The modulation of enzyme activity by this compound derivatives is a result of their specific binding within the enzyme's active site. For carbonic anhydrases, the binding of the sulfonamide group to the catalytic zinc ion directly blocks the access of the CO₂ substrate, thereby inhibiting the hydration reaction. nih.govmdpi.com The selectivity for different CA isoforms is determined by the interactions of the "tail" of the inhibitor molecule (the part other than the zinc-binding group) with the variable amino acid residues lining the active site entrance. mdpi.com For example, compounds with specific substituents on the triazole ring can achieve higher affinity for the tumor-associated hCA IX by exploiting unique features of its active site. nih.gov The 1,2,3-triazole ring itself can act as a bioisostere for an amide bond and can participate in hydrogen bonding and π-stacking interactions, further stabilizing the enzyme-inhibitor complex. nih.gov

Anti-Proliferative Activity in In Vitro Cellular Models (Mechanistic Focus)

Several studies have demonstrated the anti-proliferative effects of this compound derivatives in various cancer cell lines. The mechanistic basis for this activity is often linked to the inhibition of key enzymes involved in cancer cell growth and survival, such as carbonic anhydrase IX. nih.gov

Novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives have shown good to moderate anti-proliferative activity against stomach, esophagus, and prostate cancer cell lines, with IC₅₀ values ranging from 3.7 to 77.1 μM. researchgate.net Furthermore, certain sulphonylated 1,2,3-triazole incorporated benzenesulphonamides that are potent and selective inhibitors of hCA IX have also been shown to induce apoptosis in in vitro studies. nih.gov This suggests that the anti-proliferative effects of these compounds may, at least in part, be mediated through the inhibition of tumor-associated CA isoforms, leading to a disruption of pH regulation and other critical processes in cancer cells. The 1,2,3-triazole moiety is considered a valuable component in the design of anticancer agents, not only as a linker but also as a pharmacophore that can interact with various biological targets. researchgate.net

Table 2: Anti-Proliferative Activity of 1,2,3-Triazole-Sulfonamide Derivatives

Compound Class Cell Lines Activity (IC₅₀)
1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives Stomach, Esophagus, Prostate Cancer 3.7 - 77.1 μM

Data sourced from a study on novel 1,2,3-triazole-sulfonamide hybrids. researchgate.net

Anti-Microbial Activity and Associated Mechanisms (In Vitro Studies)

Sulfonamide compounds containing 1,2,3-triazole rings have been synthesized and evaluated for their inhibitory effects against common human pathogenic bacteria. rawdatalibrary.net Studies have shown that these derivatives possess a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.

In one study, several 1,2,3-triazole sulfonamide derivatives exhibited good antibacterial activity. rawdatalibrary.net One compound, in particular, showed a notable inhibitory effect against Escherichia coli. rawdatalibrary.net The introduction of an amide bond with electron-donating groups on the benzene (B151609) ring of the triazole sulfonamide was found to significantly enhance the antibacterial activity of the compounds. rawdatalibrary.net Another study focusing on bis-(1,2,3- and 1,2,4)-triazole derivatives reported potent antimicrobial activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus. nih.gov

However, the efficacy can vary significantly depending on the specific structural modifications. For instance, paeonol (B1678282) derivatives incorporating a 1,2,3-triazole ring showed weak activity against Staphylococcus aureus and Escherichia coli, with MIC values above 100 µg/mL. researchgate.netscielo.br In contrast, novel metronidazole (B1676534) derivatives containing a 1H-1,2,3-triazole moiety displayed excellent potent antimicrobial activity. nih.gov

Compound TypeBacterial StrainMIC (µg/mL)Reference
Bis-(1,2,3)-triazole derivative (10d)Staphylococcus aureus (Gram-positive)3.9 nih.gov
Bis-(1,2,3)-triazole derivative (10f)Staphylococcus aureus (Gram-positive)3.9 nih.gov
1,2,3-Triazole Sulfonamide (VIf)Escherichia coli (Gram-negative)- rawdatalibrary.net
Paeonol triazole derivativesStaphylococcus aureus (Gram-positive)>100 researchgate.netscielo.br
Paeonol triazole derivativesEscherichia coli (Gram-negative)>100 researchgate.netscielo.br

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The antifungal potential of 1,2,3-triazole sulfonamide derivatives has been investigated against various fungal species, including Candida albicans and Aspergillus niger. Research has demonstrated that specific substitutions on the triazole ring can lead to significant antifungal activity.

A study evaluating several sulfonamide compounds with 1,2,3-triazole rings found that two compounds, (VIe) and (VIf), exhibited inhibitory activity against Candida albicans that was comparable to the standard antifungal drug fluconazole (B54011). rawdatalibrary.net This suggests that the 1,2,3-triazole sulfonamide scaffold is a promising starting point for the development of new antifungal agents. rawdatalibrary.net

Furthermore, the synthesis of novel 1,2,3-triazole glycosides has yielded compounds with promising antifungal properties. mdpi.com These compounds were tested against Candida albicans and Aspergillus niger, and the results indicated that some of the tested compounds exhibited significant antifungal activity. mdpi.com Another study on bis-(1,2,3- and 1,2,4)-triazole derivatives also reported promising antifungal activity, with zones of inhibition ranging from 1.5 to 8.2 mm against Aspergillus niger and Saccharomyces cerevisiae. nih.gov The design of fluconazole analogues incorporating a 1,5-disubstituted-1,2,3-triazole ring also represents a strategy for developing new antifungal agents. rsc.org

Compound TypeFungal StrainActivity AssessmentReference
1,2,3-Triazole Sulfonamide (VIe)Candida albicansSimilar inhibitory activity to fluconazole rawdatalibrary.net
1,2,3-Triazole Sulfonamide (VIf)Candida albicansSimilar inhibitory activity to fluconazole rawdatalibrary.net
Bis-(1,2,3)-triazole derivatives (10a-m)Aspergillus nigerZone of Inhibition: 1.5-8.2 mm nih.gov
Bis-(1,2,3)-triazole derivatives (10a-m)Saccharomyces cerevisiaeZone of Inhibition: 1.5-8.2 mm nih.gov
1,2,3-Triazole glycosidesCandida albicansPromising antifungal activity mdpi.com
1,2,3-Triazole glycosidesAspergillus nigerPromising antifungal activity mdpi.com

A significant challenge in antimicrobial therapy is the emergence of drug resistance. Research into 1,2,3-triazole derivatives has explored their potential to overcome or mitigate resistance mechanisms. One key area of focus is the bacterial SOS response, a DNA damage response pathway that contributes to DNA repair and mutagenesis, thereby facilitating the development of antibiotic resistance.

A high-throughput screen identified the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold as an inhibitor of the RecA-mediated auto-proteolysis of the LexA protein, which is the crucial step that initiates the SOS response in bacteria like E. coli. nih.gov By inhibiting this pathway, these compounds can potentially sensitize bacteria to existing antibiotics and slow the emergence of resistance. nih.gov Further refinement of this scaffold led to the identification of an analog with improved potency and a broader spectrum of activity, targeting the LexA protein from both E. coli and Pseudomonas aeruginosa. nih.gov This work highlights the feasibility of developing "DISARMERs" (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), which could be used as adjuvants in antimicrobial therapies. nih.gov

Additionally, the isosteric replacement of the terminal amide group in some antibacterial agents with a 1H-1,2,3-triazole ring has been shown to increase antibacterial activity and, surprisingly, resulted in a different mode of action, which could open new avenues for developing agents against resistant bacteria. daneshyari.com

Other Investigated Biological Activities (e.g., Antioxidant, Antiviral, Anti-Inflammatory, Anti-diabetic, Anti-malarial)

Derivatives of 1,2,3-triazole have been explored for a wide array of other pharmacological activities.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of 1,2,3-triazole derivatives. tandfonline.com New hybrid structures containing sulfonamide and 1,2,3-triazole units have demonstrated antioxidant activity higher than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov Other research has also confirmed the antioxidant properties of various 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.net Aminophenol derivatives of 1-benzyl-1,2,3-triazole have also shown high DPPH-scavenging activity. scielo.org.mx

Antiviral Activity: The 1,2,3-triazole scaffold is a key component in the development of novel antiviral agents. tandfonline.commdpi.com Derivatives have shown activity against a range of viruses, including SARS-CoV-2, HIV, and hepatitis C virus. nih.govresearchgate.netnih.gov The mechanism of action often involves the inhibition of essential viral enzymes, such as the 3C-like protease (3CLpro) in SARS-CoV-2. nih.gov Phenylpyrazolone-1,2,3-triazole hybrids have shown potent inhibitory effects against the SARS-CoV-2 main protease. nih.gov Furthermore, certain 1,4-disubstituted-1,2,3-triazole derivatives have demonstrated potent activity against HIV-1 replication. researchgate.net

Anti-Inflammatory Activity: 1,2,3-triazole derivatives have been investigated for their anti-inflammatory properties. tandfonline.com Some compounds have shown outstanding inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapy. tandfonline.com A series of novel hybrids of 7-Oxodehydroabietic acid containing a 1,2,3-triazole moiety were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in BV2 cell lines, a common model for inflammation research. nih.gov Several of these compounds exhibited good anti-inflammatory effects, with IC50 values significantly lower than the control. nih.gov

Anti-diabetic Activity: The potential of 1,2,3-triazole derivatives in managing diabetes has been a focus of research. tandfonline.com These compounds are believed to exert their antidiabetic effects by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion, thereby reducing post-meal blood sugar levels. nih.govstmjournals.innih.gov One study found a 1,2,3-triazole derivative, compound K-1, that showed a 99.17% inhibition of α-glucosidase at a concentration of 800 µg/mL. nih.govnih.gov

Anti-malarial Activity: The development of new drugs to combat drug-resistant malaria is a global health priority. niscpr.res.in A series of novel sulfonamide-based coumarin- nih.govniscpr.res.innih.gov-triazole conjugates have been synthesized and screened for their in vitro antimalarial activity against the Plasmodium falciparum 3D7 strain. niscpr.res.in Several of these compounds displayed significant activity, with the most active compound having an IC50 of 3.64 µM. niscpr.res.in Other studies have also identified various 1,2,3-triazole derivatives, including those hybridized with quinoline (B57606) or artemisinin, as potential antimalarial agents. nih.govuantwerpen.beresearchgate.net The mechanism of action for some sulfonamide-based antimalarials involves the inhibition of the parasitic enzyme dihydropteroate synthase (DHPS). nih.gov

Structure Activity Relationship Sar Studies of 1h 1,2,3 Triazole 5 Sulfonamide Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of 1H-1,2,3-triazole-5-sulfonamide analogues is highly dependent on the nature and position of substituents on the triazole and phenylsulfonamide rings.

In a series of 1H-1,2,3-triazole-4-carboxamides designed as Pregnane X Receptor (PXR) inverse agonists and antagonists, the replacement of a sulfonyl linkage with a carbonyl amide linkage was a key modification. nih.gov Initial SAR studies revealed that the nature of the substituents on the phenyl rings significantly influenced the binding affinity and antagonist activity. For instance, hydrophobic modifications at the 1-yl position of the triazole ring suggested that the binding pocket is hydrophobic and can accommodate side chains of a specific length. nih.gov Shorter side chains on this part of the molecule led to stronger binding. nih.gov

Furthermore, in the development of antibacterial agents, natural product-based 1,2,3-triazole analogues demonstrated that the type of substituent plays a critical role in their potency. nih.gov For example, halogen-substituted (p-fluoro and p-chloro) compounds generally showed limited activity, with some exceptions. nih.gov In contrast, analogues bearing a carboxylic acid functionality emerged as potent antibacterial agents against several bacterial strains, including multidrug-resistant ones. nih.gov Specifically, compounds with p-carboxylic acid substitution showed significantly improved inhibitory concentrations against S. pneumoniae, E. faecalis, and E. coli. nih.gov

In the context of anticancer agents, new sulfonamide-triazole-glycoside hybrids have been investigated. nih.gov The cytotoxic activity of these compounds was found to be influenced by the substituents on the glycoside portion. The absence of an acetylmethyl fragment at a specific position on the glycoside enhanced the fitting of the molecule into the active sites of target enzymes like VEGFR-2 and carbonic anhydrases. nih.gov

The table below summarizes the impact of different substituents on the biological activity of this compound analogues based on various studies.

Scaffold/Target Substituent Variation Impact on Biological Activity Reference
1H-1,2,3-triazole-4-carboxamides (PXR Antagonists) Hydrophobic groups at the 1-yl position of the triazole ring.Shorter side chains led to stronger binding affinity. nih.gov
Natural Product-Based 1,2,3-triazoles (Antibacterial) p-carboxylic acid substitution.Significantly improved antibacterial potency against various strains. nih.gov
Natural Product-Based 1,2,3-triazoles (Antibacterial) p-fluoro and p-chloro substitution.Generally exhibited weak to no antibacterial activity. nih.gov
Sulfonamide-triazole-glycoside Hybrids (Anticancer) Absence of acetylmethyl fragment on the glycoside.Enhanced binding to VEGFR-2 and carbonic anhydrase active sites. nih.gov

Design Principles for Lead Optimization and Scaffold Modification

Lead optimization and scaffold modification are crucial steps in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound analogues, several design principles have emerged from various studies.

In the optimization of PXR antagonists, a systematic SAR exploration of a 1H-1,2,3-triazole-4-carboxamide scaffold led to a significant increase in potency. nih.gov By systematically modifying the substituents on the phenyl rings, researchers were able to achieve a 30-fold increase in binding activity and a 17- to 20-fold increase in inverse agonistic and antagonistic activities compared to the initial lead compound. nih.gov This highlights the importance of iterative optimization of different parts of the molecule.

Another design principle is the "tail approach," which has been successfully applied in the design of carbonic anhydrase inhibitors. nih.gov This strategy involves attaching "tails" to the core scaffold that can bind to specific regions of the enzyme's active site, thereby enhancing selectivity for different isoforms. nih.gov The 1,2,3-triazole moiety has been utilized as an efficient linker in this approach due to its stability and ability to form favorable interactions with amino acid residues. nih.gov

The table below outlines some of the key design principles for lead optimization and scaffold modification of this compound analogues.

Design Principle Description Example Application Reference
Hybrid Conjugation Combining the 1,2,3-triazole scaffold with other bioactive ligands to create hybrid molecules with enhanced or dual activity.Development of 1,2,3-triazole-linked indole-3-glyoxamide derivatives as dual inhibitors of COX-2 and 5-LOX. nih.gov
Systematic SAR Exploration Iterative modification of substituents on different parts of the scaffold to systematically improve potency and selectivity.Optimization of 1H-1,2,3-triazole-4-carboxamides as PXR antagonists, leading to a significant increase in activity. nih.gov
"Tail Approach" Attaching chemical moieties ("tails") to the core scaffold to achieve specific interactions with the target's binding site, enhancing selectivity.Design of 1,2,3-triazole-linked triazino[5,6-b]indole-benzenesulfonamide hybrids as selective carbonic anhydrase inhibitors. nih.gov
Scaffold Hopping/Modification Replacing or modifying the core scaffold to improve properties while maintaining key pharmacophoric features.Replacement of a sulfonyl linkage with a carbonyl amide linkage in PXR antagonists to explore new chemical space. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to understand the key chemical features required for biological activity and to design new molecules with improved properties. The 1,2,3-triazole ring is considered a valuable pharmacophore due to its unique electronic properties and ability to form hydrogen bonds and dipole interactions with biological targets. capes.gov.br

The 1,2,3-triazole moiety is often used as a bioisosteric replacement for other functional groups, such as the amide bond, due to its similar spatial arrangement and electronic characteristics. nih.gov This substitution can lead to compounds with improved metabolic stability. nih.gov The triazole ring itself is more than just a passive linker; it actively participates in binding to biological targets. capes.gov.br

In the design of new therapeutic agents, pharmacophore models can be generated based on a set of known active compounds. These models define the essential three-dimensional arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for binding to a specific target. This information can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel molecules with optimized interactions.

The development of 1,2,3-triazole-containing hybrids often relies on these ligand-based approaches. By understanding the pharmacophoric requirements of a particular biological target, medicinal chemists can strategically link the 1,2,3-triazole core to other fragments to create molecules with the desired activity profile. nih.gov

The table below details the key aspects of pharmacophore modeling and ligand-based design involving the 1,2,3-triazole scaffold.

Concept Description Relevance to this compound Reference
Pharmacophore The 1,2,3-triazole ring is a key pharmacophoric element due to its ability to form hydrogen bonds and dipole interactions.It is a fundamental building block in the design of various bioactive compounds. capes.gov.br
Bioisosterism The 1,2,3-triazole ring is often used as a bioisostere for the amide bond.This can lead to improved metabolic stability and pharmacokinetic properties of the resulting compounds. nih.gov
Active Linker The triazole ring is not merely a passive linker but actively participates in binding to biological targets.Its interactions contribute to the overall potency and selectivity of the molecule. capes.gov.br
Ligand-Based Design Utilizing the structural information of known active ligands to design new molecules with enhanced properties.This approach guides the strategic combination of the 1,2,3-triazole core with other pharmacophores to achieve desired biological activities. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1h 1,2,3 Triazole 5 Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1H-1,2,3-triazole-5-sulfonamide and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

One-dimensional (1D) NMR experiments, particularly ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound derivatives. nih.govresearchgate.net

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling). For instance, in derivatives of this compound, characteristic signals can be observed for the triazole ring proton, aromatic protons of a benzene (B151609) sulfonamide moiety, and protons of various substituents. nih.govnih.gov The chemical shift of the triazole proton typically appears as a singlet in the downfield region of the spectrum. nih.gov Protons of the sulfonamide group (-SO₂NH₂) often present as a broad singlet. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the triazole ring are characteristic and can be used to confirm the presence of this heterocyclic core. nih.govresearchgate.net For example, the carbon atoms of the triazole ring in derivatives have been reported in specific regions of the ¹³C NMR spectrum. researchgate.net

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful tool. It provides information on the number and electronic environment of the fluorine atoms in the molecule. A singlet in the ¹⁹F NMR spectrum, for example, can confirm the presence of a single type of fluorine atom. nih.gov

Table 1: Representative 1D NMR Data for a 1H-1,2,3-triazole-sulfonamide Derivative This table is a representative example based on typical chemical shifts for similar structures and does not represent a specific, single compound.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.0 s Triazole-H
¹H 7.8-7.9 d Aromatic-H (ortho to SO₂)
¹H 7.5-7.6 d Aromatic-H (meta to SO₂)
¹H ~7.5 s (br) SO₂NH₂
¹³C ~140-145 Triazole-C
¹³C ~130-135 Triazole-C
¹³C ~140 Aromatic-C (ipso to SO₂)
¹³C ~128-130 Aromatic-C

s = singlet, d = doublet, br = broad

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within the molecule, which is often not possible with 1D NMR alone. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton spin-coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govresearchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov The experimentally determined mass is compared to the calculated mass for the proposed molecular formula, and a close match provides strong evidence for the correct structure. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govnih.govnist.gov The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds and functional groups. For this compound and its derivatives, key vibrational bands include:

N-H stretching: The N-H bonds of the triazole ring and the sulfonamide group give rise to characteristic stretching vibrations. nih.gov

S=O stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are typically strong and appear in a characteristic region of the IR spectrum. nih.gov

C=N and C=C stretching: Vibrations of the triazole and any aromatic rings are also observable.

Table 2: Characteristic IR Absorption Frequencies for this compound Moieties This table provides a general range for these functional groups.

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-H (Triazole) Stretching 3100 - 3200
N-H (Sulfonamide) Stretching 3200 - 3400
C-H (Aromatic) Stretching 3000 - 3100
S=O (Sulfonyl) Asymmetric Stretching 1300 - 1350
S=O (Sulfonyl) Symmetric Stretching 1140 - 1180
C=N (Triazole) Stretching 1400 - 1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. nist.govnih.gov This technique can unambiguously confirm the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nist.govnih.gov This analysis is crucial for understanding the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the solid-state properties of the compound. rsc.org For this compound derivatives, hydrogen bonds involving the sulfonamide group and the triazole ring are expected to play a significant role in the crystal packing. rsc.org The study of these interactions provides insights into the physical properties of the material, such as melting point and solubility.

Absolute Configuration Determination

For chiral derivatives of this compound, determining the absolute configuration is crucial as enantiomers can exhibit significantly different biological activities. Several powerful techniques are utilized for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a chiral compound, the precise spatial arrangement of each atom can be determined. For instance, in the study of novel 1,2,3-triazole and chiral Schiff base hybrids, single-crystal analysis unambiguously established the compound's crystallization in a specific space group, providing detailed structural parameters such as bond lengths and angles. nih.gov While data for this compound itself is not widely published, the crystallographic data for a related chiral 1,2,3-triazole hybrid provides a clear example of the detailed structural insights this technique offers. nih.gov

Table 1: Example Crystallographic Data for a Chiral 1,2,3-Triazole Hybrid

ParameterValue
Crystal systemTriclinic
Space group
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
ZValue

Note: This table is illustrative, based on data for a related compound to demonstrate the type of information obtained from X-ray crystallography. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and can also be used to assign absolute configuration, often in conjunction with other methods. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. A study on novel chiral triazole compounds demonstrated the separation of enantiomers using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) (ADMPC) CSP. nih.gov The absolute configuration of the separated enantiomers was then established by combining the HPLC elution order with chemical correlation and circular dichroism (CD) spectral analysis. nih.gov This approach allows for the reliable assignment of stereochemistry for a series of related compounds.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is a powerful technique for determining the absolute configuration of molecules in solution. nih.gov The experimental VCD spectrum is compared with theoretical spectra calculated for the different possible enantiomers using methods like density functional theory (DFT). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. wikipedia.org VCD is particularly valuable as it provides detailed structural information about the molecule's conformation in solution. nih.govru.nl Studies on other chiral triazole-containing molecules have successfully employed VCD to determine their absolute configuration. acs.org

Chromatographic Techniques for Purity Assessment and Isolation during Research (e.g., TLC, HPLC)

Chromatographic methods are essential tools in the synthesis of this compound for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. For sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. A suitable solvent system, or eluent, is chosen to achieve good separation of the starting materials, intermediates, and the final product. For example, a solvent system of chloroform (B151607) and n-butanol has been used for the separation of various sulfonamides. tandfonline.com Visualization of the separated spots on the TLC plate is often achieved by exposure to UV light or by staining with a reagent such as fluorescamine, which reacts with the primary amino group of the sulfonamide to produce a fluorescent product. tandfonline.comusda.gov

Table 2: Example TLC Systems for Sulfonamide Analysis

Stationary PhaseMobile PhaseVisualizationApplication
Silica Gel F254Chloroform / n-ButanolUV light, Fluorescamine sprayQualitative identification of sulfonamides tandfonline.comusda.gov
Silica Gel HPTLCChloroform / n-Heptane / Ethanol (3:3:3, v/v/v)UV detection (260 nm)Quantitative evaluation of sulfamethoxazole (B1682508) researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the primary method for determining the purity of this compound and for its preparative isolation.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of triazole and sulfonamide derivatives. In a typical setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net For instance, the analysis of rufinamide, a triazole derivative, and its degradation product was achieved on a Kromasil C8 column with a mobile phase of acetonitrile and water (50:50, v/v) and UV detection at 210 nm. researchgate.net The retention time and peak area are used to identify and quantify the compound of interest and any impurities. The development of an HPLC method often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity. For triazole fungicides, HPLC methods have been developed with detection limits in the low µg/L range. nih.govacs.org

Table 3: Example HPLC Conditions for the Analysis of Triazole Derivatives

Compound TypeColumnMobile PhaseDetectionRetention Time (min)
Triazole Antifungal EnantiomersChiral ART Cellulose—SZ (250 × 4.6 mm, 5 µm)Ethanol / Diethylamine (100:0.1, v/v)DAD6.952 ((+)-enantiomer), 9.955 ((−)-enantiomer) japsonline.com
1,2,4-Triazole (B32235)Primesep 100 (4.6x150 mm, 5 µm, 100A)Acetonitrile, Water, Sulfuric AcidUV (200 nm)Not specified sielc.comhelixchrom.com
Rufinamide (a triazole derivative)Kromasil C8Acetonitrile / Water (50:50, v/v)UV (210 nm)Not specified researchgate.net

For the isolation of this compound on a preparative scale, the HPLC conditions are scaled up, using larger columns and higher flow rates to process larger quantities of the crude product. The fractions containing the pure compound are collected, and the solvent is removed to yield the purified product.

Future Perspectives and Emerging Research Directions for 1h 1,2,3 Triazole 5 Sulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bohrium.comtandfonline.com Future research in this area is increasingly focused on aligning these synthetic strategies with the principles of green chemistry to enhance sustainability. rsc.orgresearchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. consensus.apptandfonline.com

Key trends in the sustainable synthesis of 1,2,3-triazole-based sulfonamides include:

Green Solvents: A shift away from traditional organic solvents towards greener alternatives such as water, glycerol, and deep eutectic solvents is a primary focus. consensus.app These solvents are not only more environmentally friendly but can also in some cases enhance reaction rates and simplify product purification.

Alternative Energy Sources: The use of unconventional energy sources like ultrasound and microwave irradiation is being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also minimize their environmental impact, making the production of 1H-1,2,3-triazole-5-sulfonamide and its derivatives more economical and ecologically responsible. tandfonline.com

Exploration of Undiscovered Biological Targets and Mechanisms

While 1,2,3-triazole sulfonamides have demonstrated a wide array of biological activities, a significant portion of future research will be dedicated to identifying and validating novel biological targets and elucidating their mechanisms of action. researchgate.netresearchgate.net The structural features of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and its metabolic stability, make it an attractive scaffold for interacting with a variety of biological macromolecules. bohrium.com

Current research has identified several key targets for this class of compounds:

Compound ClassBiological TargetTherapeutic Area
1,2,3-Triazole BenzenesulfonamidesCarbonic Anhydrase IX and XIIAnticancer
1,4-Disubstituted-1,2,3-triazolesAromataseAnticancer
Sulfonamide-tagged 1,2,3-triazolesDihydropteroate (B1496061) SynthaseAntibacterial
3-Nitro-1H-1,2,4-triazole-based SulfonamidesTrypanosoma cruzi intracellular amastigotesAntitrypanosomal

Future investigations are likely to expand beyond these known targets. The diverse biological activities reported for this scaffold, including anticancer, antibacterial, antifungal, and antiparasitic effects, suggest that these compounds may interact with a multitude of cellular pathways and proteins that are yet to be fully characterized. nih.govfrontiersin.orgnih.gov A deeper understanding of these interactions at a molecular level will be crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity.

Integration with Advanced Chemical Biology Techniques (e.g., Chemical Probes)

The integration of this compound derivatives with advanced chemical biology techniques represents a promising avenue for both fundamental research and drug discovery. One notable advancement is the development of sulfur–triazole exchange (SuTEx) chemistry, which utilizes sulfonyl-triazoles as a new class of electrophiles for covalent modification of proteins. nih.gov

These sulfonyl-triazole probes can be used to:

Identify Novel Drug Targets: By covalently labeling proteins in complex biological systems, these probes can help to identify new binding partners and potential therapeutic targets.

Map Ligand Binding Sites: The precise site of covalent modification on a protein can be identified using mass spectrometry, providing valuable information about ligand binding pockets. nih.gov

Develop Activity-Based Probes: These probes can be designed to react with specific classes of enzymes in an activity-dependent manner, allowing for the profiling of enzyme activity in native biological systems. nih.gov

The versatility of the triazole leaving group in SuTEx chemistry allows for the fine-tuning of reactivity and specificity, making it a powerful tool for chemical proteomics and the development of novel covalent inhibitors. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the rational design and discovery of novel this compound derivatives. frontiersin.org These computational approaches can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships that may not be apparent through traditional methods. frontiersin.org

A key application of AI and ML in this field is in the design of novel inhibitors with high potency and selectivity for specific biological targets. For instance, machine learning models have been successfully employed to design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with anticancer activity. mdpi.com By learning from the docking scores of a library of compounds against an ensemble of protein structures, ML algorithms can improve the predictive performance of virtual screening campaigns. mdpi.com

The integration of AI and ML into the drug discovery pipeline for 1,2,3-triazole sulfonamides is expected to:

Accelerate the identification of lead compounds.

Optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Reduce the time and cost associated with preclinical drug development.

Role in Non-Medicinal Applications (e.g., Corrosion Inhibition, Materials Science)

Beyond their therapeutic potential, 1,2,3-triazole derivatives, including those with sulfonamide functionalities, are emerging as highly effective agents in non-medicinal applications, particularly in the field of corrosion inhibition. nih.govencyclopedia.pub The presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structures allows these compounds to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. encyclopedia.pub

Studies have demonstrated the efficacy of 1,2,3-triazole derivatives as corrosion inhibitors for a variety of metals, including:

Steel nih.gov

Copper nih.gov

Aluminum nih.gov

The mechanism of inhibition is attributed to the formation of a stable, adsorbed film on the metal surface, which can have both anodic and cathodic protective effects. encyclopedia.pub The ease of synthesis via click chemistry and the environmentally friendly nature of many triazole derivatives make them attractive candidates for the development of new, high-performance corrosion inhibitors. nih.govnih.gov Future research in this area will likely focus on the design of triazole-based inhibitors with enhanced durability and performance in harsh environmental conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-1,2,3-triazole-5-sulfonamide derivatives, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclization of thiosemicarbazides or alkylation of triazole precursors. For example, substituting 1,2,4-triazole with 1H-1,2,3-triazole-5-yl in isophthalic acid derivatives requires optimized conditions (e.g., temperature, catalysts) to avoid side reactions. Alkylation of intermediates with sulfonamide groups often employs alkyl halides in polar aprotic solvents like DMF .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

  • Methodology :

  • 1H NMR : Look for characteristic peaks of triazole protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ 10–12 ppm).
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).
    • Validation : Compare spectral data with synthesized standards or computational predictions (e.g., DFT calculations) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in triazole-sulfonamide hybrids?

  • Methodology : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Fluconazole (50 µg/mL) is a common positive control for antifungal activity. Calculate MIC/MBC values and validate via statistical tests (e.g., paired t-test) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound derivatives to resolve anisotropic displacement ambiguities?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å).
  • Refinement : Apply SHELXL’s restraints for sulfonamide S–O bonds and triazole ring planarity. Use the TWIN/BASF commands for twinned crystals .
  • Validation : Check R-factors (<5%) and ADPs via ORTEP .
    • Case Study : Refinement of a related triazole derivative revealed hydrogen bonding between sulfonamide NH and adjacent carbonyl groups, critical for packing analysis .

Q. What strategies resolve contradictions in biological activity data for structurally similar triazole-sulfonamide hybrids?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the triazole ring enhance antimicrobial potency ).
  • Computational Modeling : Perform molecular docking (e.g., Glide or AutoDock) to assess target binding (e.g., cytochrome P450 or dihydrofolate reductase). Validate with free-energy perturbation (FEP) studies .
    • Example : A study on quinoxaline-triazole hybrids showed that meta-substitution on the phenyl ring improved anti-proliferative activity by 30% compared to para-substitution .

Q. How do molecular properties (rotatable bonds, polar surface area) influence the oral bioavailability of this compound candidates?

  • Methodology :

  • ADME Prediction : Use Veber’s rules: ≤10 rotatable bonds and polar surface area ≤140 Ų.
  • Experimental Validation : Measure logP (octanol-water partition) and permeability via Caco-2 cell assays .
    • Data Interpretation : A derivative with a polar surface area of 120 Ų and 8 rotatable bonds showed 65% oral bioavailability in rats, aligning with computational predictions .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of 5-sulfanyl-1,2,3-triazole intermediates?

  • Optimization :

  • Use microwave-assisted synthesis to reduce reaction time.
  • Replace CS₂ with safer thiocarbonyl surrogates (e.g., Lawesson’s reagent) .

Q. What statistical approaches are recommended for analyzing dose-response data in anti-proliferative assays?

  • Protocol :

  • Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Report IC₅₀ values with 95% confidence intervals and validate via ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.